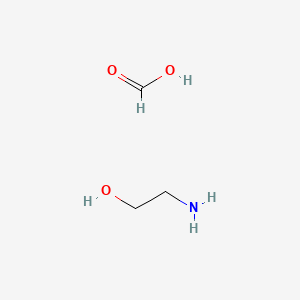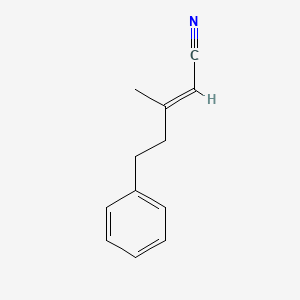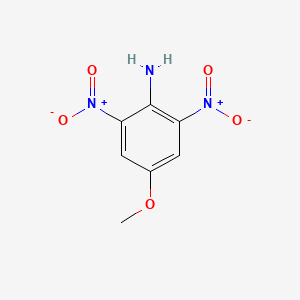
p-Anisidine, 2,6-dinitro-,
Vue d'ensemble
Description
p-Anisidine, 2,6-dinitro-: is an organic compound with the molecular formula C7H7N3O5 . It is a derivative of p-anisidine, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-anisidine, 2,6-dinitro- typically involves the nitration of p-anisidine. One common method includes the reaction of p-anisidine with nitric acid in water at room temperature. The reaction mixture is stirred overnight to ensure complete nitration .
Industrial Production Methods: Industrial production of p-anisidine, 2,6-dinitro- often involves the use of p-nitroanisole as a starting material. The process includes hot melting treatment of p-nitroanisole, followed by hydrogenation in the presence of a catalyst to obtain p-anisidine. The final product is then subjected to further nitration to introduce the nitro groups at the 2 and 6 positions .
Analyse Des Réactions Chimiques
Types of Reactions: p-Anisidine, 2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with substituted methoxy groups.
Applications De Recherche Scientifique
Chemistry: p-Anisidine, 2,6-dinitro- is used as a reagent in various organic synthesis reactions, including the formation of Schiff bases and hydrazones .
Biology: In biological research, it is used to study the effects of nitroaromatic compounds on biological systems and their potential as antimicrobial agents.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of intermediates for drug development.
Industry: In the industrial sector, p-anisidine, 2,6-dinitro- is used in the production of dyes, pigments, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of p-anisidine, 2,6-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form Schiff bases with aldehydes and ketones, which are used in analytical chemistry to detect oxidation products .
Comparaison Avec Des Composés Similaires
p-Anisidine: A precursor to p-anisidine, 2,6-dinitro-, with a single methoxy group and an amino group.
o-Anisidine: An isomer with the methoxy group at the ortho position.
m-Anisidine: An isomer with the methoxy group at the meta position.
Uniqueness: p-Anisidine, 2,6-dinitro- is unique due to the presence of two nitro groups at the 2 and 6 positions, which significantly alters its chemical reactivity and applications compared to its isomers and other related compounds.
Propriétés
IUPAC Name |
4-methoxy-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZJZWYIOOPHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201715 | |
| Record name | p-Anisidine, 2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-56-1 | |
| Record name | p-Anisidine, 2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisidine, 2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
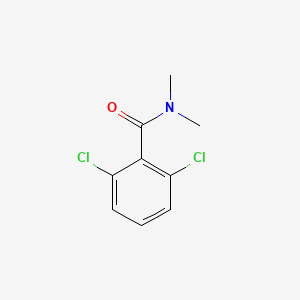
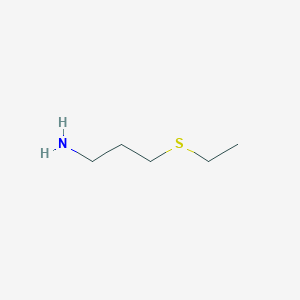


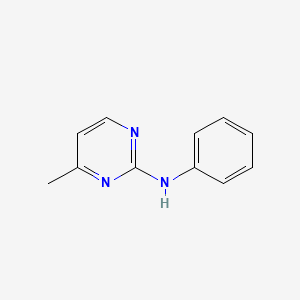


![2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B3053332.png)

![2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/no-structure.png)
